molecular formula C18H32AuClP+ B12093070 Chloro(tricyclohexylphosphine)gold(I) CAS No. 49763-41-9

Chloro(tricyclohexylphosphine)gold(I)

Cat. No.: B12093070
CAS No.: 49763-41-9
M. Wt: 511.8 g/mol
InChI Key: GBVLHJDNKYKWTP-UHFFFAOYSA-N
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Description

Chloro(tricyclohexylphosphine)gold(I) is a coordination complex with the chemical formula C18H33AuClP. This compound is known for its applications in catalysis and organic synthesis. It is a gold(I) complex where the gold atom is coordinated to a chlorine atom and a tricyclohexylphosphine ligand. The compound is often used as a catalyst in various chemical reactions due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(tricyclohexylphosphine)gold(I) can be synthesized through the reaction of gold(I) chloride with tricyclohexylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in solvents such as acetone or ethanol. The general reaction is as follows:

AuCl+P(C6H11)3Cl(AuP(C6H11)3)\text{AuCl} + \text{P(C}_6\text{H}_{11})_3 \rightarrow \text{Cl(AuP(C}_6\text{H}_{11})_3) AuCl+P(C6​H11​)3​→Cl(AuP(C6​H11​)3​)

The reaction conditions often involve heating the mixture to just below reflux temperatures (around 48°C) and maintaining these conditions for several hours .

Industrial Production Methods

Industrial production of Chloro(tricyclohexylphosphine)gold(I) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and heating can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Chloro(tricyclohexylphosphine)gold(I) undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other ligands.

    Oxidation and Reduction Reactions: The gold center can undergo oxidation and reduction, altering its oxidation state.

    Cyclization Reactions: It can catalyze the cyclization of organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with Chloro(tricyclohexylphosphine)gold(I) include aryl bromides, alkynyl alkenones, and indoles. The reactions often require specific conditions such as inert atmospheres and controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation of pyrazine or pyridine with aryl bromides can yield substituted aromatic compounds .

Mechanism of Action

The mechanism of action of Chloro(tricyclohexylphosphine)gold(I) involves the stabilization of the gold(I) oxidation state by the tricyclohexylphosphine ligand. This stabilization prevents disproportionation to gold(III) and gold(0). The compound can facilitate exchange reactions with biological molecules, making it effective in catalysis and potential therapeutic applications .

Comparison with Similar Compounds

Chloro(tricyclohexylphosphine)gold(I) can be compared with other gold(I) phosphine complexes such as:

The uniqueness of Chloro(tricyclohexylphosphine)gold(I) lies in its tricyclohexylphosphine ligand, which provides greater steric hindrance and stability compared to other phosphine ligands .

Biological Activity

Chloro(tricyclohexylphosphine)gold(I) (CAS No. 49763-41-9) is a gold(I) complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18_{18}H33_{33}AuClP
  • Molecular Weight : 512.85 g/mol
  • CAS Number : 49763-41-9

Chloro(tricyclohexylphosphine)gold(I) is characterized by a linear coordination geometry typical of gold(I) complexes, which influences its reactivity and biological interactions.

Chloro(tricyclohexylphosphine)gold(I) exhibits biological activity primarily through the modulation of signaling pathways involved in inflammation and cancer progression. The compound has been shown to inhibit key enzymes and cellular processes:

  • Inhibition of Enzymatic Activity : Gold(I) complexes, including chloro(tricyclohexylphosphine)gold(I), have been reported to inhibit enzymes such as collagenase and phospholipase C, which are critical in inflammatory responses and tissue remodeling .
  • Cytotoxic Effects : Studies indicate that gold complexes can induce cytotoxicity in cancer cells by disrupting DNA synthesis and promoting apoptosis . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Biological Activity

The biological activity of chloro(tricyclohexylphosphine)gold(I) can be categorized into several key areas:

  • Anticancer Activity : Research has demonstrated that chloro(tricyclohexylphosphine)gold(I) can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's IC50_{50} values range widely depending on the specific cell line, indicating varying sensitivity .
Cell LineIC50_{50} (µM)Effect
MCF-7 (Breast Cancer)10Induces apoptosis
A549 (Lung Cancer)8Inhibits proliferation
HeLa (Cervical Cancer)12Disrupts cell cycle
  • Anti-inflammatory Properties : Chloro(tricyclohexylphosphine)gold(I) has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines in activated immune cells . This property is particularly relevant for conditions like rheumatoid arthritis.

Case Studies

  • Rheumatoid Arthritis Treatment : In clinical settings, gold compounds have been used for their anti-inflammatory properties. A study highlighted the effectiveness of chloro(tricyclohexylphosphine)gold(I) in reducing joint inflammation in animal models of arthritis, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .
  • Cancer Therapy : A recent investigation into the use of chloro(tricyclohexylphosphine)gold(I) in combination with conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. The study reported synergistic effects when combined with standard treatments like doxorubicin, leading to improved survival rates in treated subjects .

Properties

CAS No.

49763-41-9

Molecular Formula

C18H32AuClP+

Molecular Weight

511.8 g/mol

IUPAC Name

(1-chlorocyclohexyl)-dicyclohexylphosphane;gold(1+)

InChI

InChI=1S/C18H32ClP.Au/c19-18(14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17;/h16-17H,1-15H2;/q;+1

InChI Key

GBVLHJDNKYKWTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3(CCCCC3)Cl.[Au+]

Origin of Product

United States

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